molecular formula C18H24N2O2S2 B4745370 4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one

4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4745370
M. Wt: 364.5 g/mol
InChI Key: XLOCWQRQEDPTGA-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one, commonly referred to as DABO, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DABO has been found to possess a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.

Mechanism of Action

The mechanism of action of DABO involves the inhibition of the reverse transcriptase enzyme, which is responsible for the replication of RNA viruses. DABO binds to the active site of the enzyme and prevents it from synthesizing DNA from RNA. This leads to the inhibition of viral replication and ultimately the death of the infected cells.
Biochemical and Physiological Effects
DABO has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the immune response. In addition, DABO has also been found to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DABO in lab experiments is its potent antiviral activity. This makes it a valuable tool for studying the replication and pathogenesis of RNA viruses. However, one of the limitations of using DABO is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions that could be pursued in the study of DABO. One area of interest is the development of new derivatives of DABO with improved solubility and bioavailability. Another area of interest is the investigation of the potential applications of DABO in the treatment of other diseases, such as cancer and bacterial infections. Finally, the elucidation of the molecular mechanism of action of DABO could provide valuable insights into the development of new antiviral drugs.

Scientific Research Applications

DABO has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent antiviral activity against a wide range of viruses, including HIV, hepatitis B and C, influenza, and herpes simplex virus. DABO acts by inhibiting the reverse transcriptase enzyme, which is essential for the replication of these viruses. In addition, DABO has also been found to possess antibacterial and anticancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

(4Z)-4-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S2/c1-5-10-23-18-19-15(17(21)24-18)11-13-8-9-14(12-16(13)22-4)20(6-2)7-3/h8-9,11-12H,5-7,10H2,1-4H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOCWQRQEDPTGA-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC2=C(C=C(C=C2)N(CC)CC)OC)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C2=C(C=C(C=C2)N(CC)CC)OC)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
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4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
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4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
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4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
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4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one
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4-[4-(diethylamino)-2-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one

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